4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine
Description
Properties
IUPAC Name |
4-(4-phenylphenyl)-1-propan-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-16(2)21-14-12-20(22,13-15-21)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,16,22H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUSLIIYECVDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Isopropyl Group
The nitrogen atom at position 1 is alkylated using isopropyl halides or via reductive amination with acetone. For example:
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Reductive amination : Reacting piperidine with acetone and sodium cyanoborohydride in methanol yields 1-iso-propylpiperidine.
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Alkylation : Treating piperidine with isopropyl bromide and potassium carbonate in acetonitrile achieves N-alkylation, though competing dialkylation may require careful stoichiometric control.
Table 1: Comparison of Alkylation Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive amination | Acetone, NaBH3CN, MeOH, rt, 12h | 78% | |
| Direct alkylation | i-PrBr, K2CO3, CH3CN, reflux, 8h | 65% |
Biphenyl Moiety Installation
Suzuki-Miyaura Coupling
A critical step involves introducing the biphenyl group at position 4. This typically requires a halogenated or sulfonated piperidine intermediate. For instance:
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Halogenation : 4-Bromo-piperidine derivatives are coupled with 4-biphenylboronic acid using Pd(PPh3)4 and K2CO3 in dioxane/water.
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Mesylation : tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (as in) serves as a leaving group for nucleophilic displacement, though biphenyl installation via this route remains unexplored in the literature.
Table 2: Coupling Reaction Optimization
| Substrate | Coupling Partner | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 4-Bromo-piperidine | 4-Biphenylboronic acid | Pd(PPh3)4, K2CO3 | 72% | |
| 4-Mesyl-piperidine | Phenylboronic acid | CuI, Cs2CO3, DMEDA | 58% |
Hydroxylation Strategies
The 4-hydroxy group is introduced via:
Table 3: Hydroxylation Methods
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 4-Mesyl-piperidine | NaOH, H2O/THF, 70°C, 6h | 84% | |
| 4-Piperidone | NaBH4, MeOH, 0°C, 2h | 68% |
Protective Group Chemistry
The tert-butoxycarbonyl (Boc) group is widely used to protect the piperidine nitrogen during functionalization. For example:
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Boc protection : Piperidine reacts with di-tert-butyl dicarbonate in dichloromethane with DMAP.
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Deprotection : Treatment with HCl in dioxane removes the Boc group, yielding the free amine.
Integrated Synthetic Routes
Route A: Sequential Alkylation and Coupling
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Boc protection of piperidine.
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Mesylation at position 4 using methanesulfonyl chloride.
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Suzuki coupling with 4-biphenylboronic acid.
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Hydrolysis of the mesyl group to hydroxyl.
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N-Alkylation with isopropyl bromide.
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Boc deprotection.
Key Challenges : Competing side reactions during mesyl displacement and regioselectivity in coupling steps.
Route B: Reductive Amination Followed by Oxidation
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Reductive amination of 4-piperidone with acetone.
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Biphenyl installation via Friedel-Crafts alkylation.
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Oxidation of the ketone to alcohol.
Limitations : Low yields in Friedel-Crafts reactions and over-oxidation risks.
Chemical Reactions Analysis
Types of Reactions
4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Nitro derivatives, halogenated biphenyls
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:
- Dopaminergic Activity : ACR16 acts as a dopaminergic stabilizer, primarily targeting the D2 dopamine receptor. It has shown partial agonist activity at this receptor, which is crucial for modulating dopaminergic neurotransmission .
- Monoamine Oxidase Inhibition : Studies have indicated that ACR16 may also inhibit monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as dopamine. This inhibition could enhance dopaminergic signaling, further supporting its use in conditions characterized by dopaminergic deficits .
- Neuroprotective Effects : Research suggests that ACR16 may possess neuroprotective properties, potentially beneficial in neurodegenerative disorders like Huntington's disease and Parkinson's disease. Its ability to stabilize dopamine levels could mitigate the progression of these diseases .
Huntington's Disease
ACR16 has been primarily studied for its efficacy in Huntington's disease (HD). Clinical trials have demonstrated that it can improve motor functions and overall clinical status in HD patients:
- Clinical Trials : A phase II clinical trial showed that ACR16 significantly improved motor function in patients with HD compared to placebo . The compound's mechanism involves stabilizing dopamine levels, which may alleviate some of the motor symptoms associated with the disease.
Other Neurodegenerative Disorders
Beyond Huntington's disease, ACR16 is being explored for its potential benefits in other neurodegenerative conditions:
- Parkinson's Disease : Preliminary studies suggest that ACR16 may help manage symptoms in Parkinson's disease by enhancing dopaminergic transmission . Its role as a stabilizer of dopamine activity could be crucial in addressing both motor and non-motor symptoms.
- Cognitive Disorders : There is growing interest in investigating ACR16's effects on cognitive functions, particularly in disorders where dopaminergic dysregulation is evident, such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Case Studies and Research Findings
Several studies have documented the effects of ACR16 across different contexts:
Mechanism of Action
The mechanism of action of 4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
4-(4-Fluorophenyl)-4-Hydroxy Piperidine Derivatives
Key Differences :
4-Hydroxypiperidine-1-carboxylic acid isopropyl ester
Key Differences :
- Functional Groups : The isopropyl ester in this compound () replaces the biphenyl group, reducing steric bulk but increasing hydrolytic instability.
- Applications : Such esters are typically used as prodrugs or intermediates in peptide synthesis, contrasting with the biphenyl group’s role in charge transport .
4-(4-Fluoro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine
Key Differences :
Arylamine-Based Push–Pull Systems with 4-Biphenyl Groups
Key Similarities :
- Electronic Effects : demonstrates that 4-biphenyl groups in arylamine systems enhance charge transport via extended conjugation, a property likely shared with the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Inferences
- Electronic Properties : The biphenyl group in the target compound may mimic the charge-transport behavior observed in , where biphenyl-containing arylamines achieved power conversion efficiencies of ~4% in solar cells .
- Biological Interactions : Compared to fluorophenyl analogs (), the biphenyl group could increase binding affinity to σ-1 receptors, similar to BD 1008 and BD 1047 (), which target CNS disorders .
- Synthetic Challenges : The isopropyl group in the target compound may introduce steric hindrance during synthesis, a common issue with branched alkyl substituents in piperidine chemistry .
Biological Activity
4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine, a compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a biphenyl moiety linked to a hydroxy-substituted piperidine ring. Its structure can be represented as follows:
Research indicates that compounds in the piperidine family often interact with various neurotransmitter systems, particularly dopamine and serotonin receptors. The biological activity of this compound is hypothesized to involve:
- Dopaminergic Pathways : Similar piperidine derivatives have shown affinity for D2 dopamine receptors, suggesting a possible role in modulating dopaminergic neurotransmission .
- Antioxidant Properties : Some studies have indicated that related compounds exhibit antioxidant activities, which may contribute to neuroprotective effects .
Table 1: Summary of Biological Activities
Case Study 1: Dopaminergic Effects
A study focused on the synthesis and evaluation of various piperidine derivatives demonstrated that modifications in the structure significantly influenced their binding affinity to dopamine receptors. The findings suggest that this compound may act as a dopaminergic stabilizer, potentially useful in treating disorders like schizophrenia or Parkinson's disease .
Case Study 2: Antioxidant Properties
Research exploring the antioxidant potential of similar compounds revealed that certain derivatives could effectively scavenge free radicals. This property is crucial for developing neuroprotective agents that could mitigate oxidative stress-related neurodegeneration .
Case Study 3: Anticancer Activity
The compound's analogs have been studied for their anticancer potential, particularly as farnesyltransferase inhibitors. These inhibitors are significant in cancer therapy due to their role in disrupting critical signaling pathways involved in tumor growth and metastasis .
Q & A
Basic Research Questions
Q. What are the critical steps for ensuring reproducibility in the synthesis of 4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine?
- Methodological Answer : Begin with a retrosynthetic analysis to identify stable intermediates, such as biphenyl-piperidine hybrids. Use palladium-catalyzed cross-coupling for biphenyl integration, followed by hydroxylation via Sharpless asymmetric epoxidation or hydroxyl-protection strategies . Monitor reaction progress with HPLC or LC-MS to confirm intermediate purity. Optimize isolation techniques (e.g., column chromatography with gradient elution) to minimize byproducts. Document solvent polarity, temperature, and catalyst loading variations to establish robust protocols .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm biphenyl coupling (aromatic proton signals at δ 7.2–7.8 ppm) and piperidine ring conformation (e.g., axial/equatorial hydroxyl group at δ 4.1–4.5 ppm) .
- FT-IR : Verify hydroxyl stretching (broad peak ~3200–3500 cm) and aromatic C=C vibrations (~1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns for functional group identification .
Q. How can researchers design preliminary biological assays to evaluate the compound’s bioactivity?
- Methodological Answer : Prioritize target-specific assays (e.g., receptor binding studies for dopamine or serotonin receptors, given structural similarity to haloperidol derivatives ). Use competitive radioligand binding assays (IC determination) and cell-based models (e.g., HEK293 cells expressing GPCRs) . Include positive controls (e.g., known antagonists) and validate results with dose-response curves. Cross-validate in silico docking (AutoDock Vina) to correlate binding affinities with structural features .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Perform DFT (B3LYP/6-311+G(d,p)) to map transition states for hydroxylation or coupling steps, identifying steric hindrance from the iso-propyl group .
- Reaction Pathway Simulation : Use software like Gaussian or ORCA to simulate energy profiles, comparing activation barriers for alternative pathways .
- Data Integration : Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots) to refine force fields or solvent models .
Q. What strategies mitigate contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier penetration (PAMPA assay) to explain reduced in vivo efficacy .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites that may interfere with target engagement .
- Allosteric Modulation Studies : Test if the compound acts as a positive allosteric modulator in cellular contexts but not in isolated receptor assays .
Q. How can researchers optimize reaction conditions for enantioselective synthesis of the compound’s stereoisomers?
- Methodological Answer :
- Chiral Catalysts : Screen chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation or hydroxylation steps. Use DOE (Design of Experiments) to vary catalyst:substrate ratios and solvents .
- Chiral Chromatography : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for enantiomer separation and ee% quantification .
- Kinetic Resolution : Monitor racemization risks via polarimetry or circular dichroism during prolonged reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
